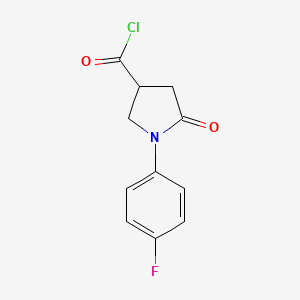

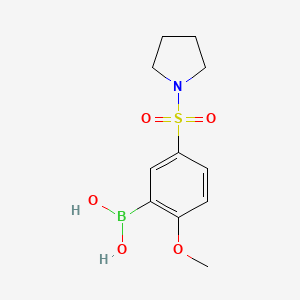

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride

Übersicht

Beschreibung

4-Fluorophenylacetyl chloride is used as an acylating agent in organic synthesis. It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine. It is also used in the preparation of N-acyl isothiouronium chloride .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, a fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . Another study focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance .

Chemical Reactions Analysis

4-Fluorophenylacetyl chloride is used as an acylating agent in organic synthesis. It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by various methods. For instance, 4-Fluorophenylacetyl chloride has a molecular formula of C8H6ClFO .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Bioactive Compounds

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure is amenable to further chemical modifications, allowing for the creation of compounds with potential antiviral, anti-inflammatory, and anticancer properties . The pyrrolidine ring, in particular, is a common feature in many pharmacologically active compounds, offering a scaffold for the development of new therapeutic agents .

Pharmacology: Drug Discovery and Development

In pharmacology, this compound’s core structure is utilized to explore its interaction with biological targets. Pyrrolidine derivatives are known for their wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This makes the compound a valuable asset in the drug discovery process, aiding in the development of new medications with improved efficacy and safety profiles .

Organic Synthesis: Building Blocks for Complex Molecules

The compound is used in organic synthesis as a building block for constructing complex molecules. Its reactive carbonyl chloride group can form bonds with various nucleophiles, enabling the creation of diverse chemical entities. This property is particularly useful in the synthesis of polymers, pharmaceuticals, and agrochemicals .

Materials Science: Polymer and Material Precursors

In materials science, 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride can be incorporated into polymers to enhance their properties. For instance, it can be used to create polysulfones, which are known for their thermal stability and mechanical strength, making them suitable for high-performance applications .

Biochemistry: Study of Biological Processes

In biochemistry, the compound’s derivatives can be used to study biological processes. For example, indole derivatives, which share structural similarities with this compound, are involved in signaling pathways and can be used to investigate the biochemical mechanisms underlying various diseases .

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biological activities .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

It’s known that the compound should be stored in a well-ventilated place, kept cool, and stored locked up .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c12-11(16)7-5-10(15)14(6-7)9-3-1-8(13)2-4-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGHOOKPLVQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)

![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)

![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)